molecular formula C24H14N2O5 B11688579 2-(3-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(3-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11688579
M. Wt: 410.4 g/mol
InChI Key: LQNFKIRIZZWPNU-UHFFFAOYSA-N
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Description

“2-(3-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione” is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of transformations including acetylation, cyclization, and condensation reactions. The reaction conditions may vary, but common conditions include the use of organic solvents, catalysts, and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aromatic rings in the compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “2-(3-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Their interactions with biological targets can be studied to develop new therapeutic agents.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers, dyes, and coatings.

Mechanism of Action

The mechanism of action of “2-(3-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione” depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione
  • 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
  • 3-acetylphenyl derivatives

Uniqueness

“2-(3-acetylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione” stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C24H14N2O5

Molecular Weight

410.4 g/mol

IUPAC Name

2-(3-acetylphenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C24H14N2O5/c1-13(27)14-5-4-6-16(11-14)26-22(28)17-10-9-15(12-19(17)23(26)29)21-25-20-8-3-2-7-18(20)24(30)31-21/h2-12H,1H3

InChI Key

LQNFKIRIZZWPNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4

Origin of Product

United States

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